N-(2,6-difluorophenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-difluorophenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a difluorophenyl group, and an imidazolidinone moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, using a difluorobenzene derivative and a suitable nucleophile.
Formation of the Imidazolidinone Moiety: The imidazolidinone ring can be formed through a condensation reaction between an amine and a carbonyl compound.
Final Coupling Reaction: The final step involves coupling the piperidine, difluorophenyl, and imidazolidinone intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2,6-difluorophenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-difluorophenyl)piperidine-3-carboxamide: Shares the difluorophenyl and piperidine moieties but lacks the imidazolidinone group.
2,6-Difluorophenylacetic acid: Contains the difluorophenyl group but has a different overall structure.
Uniqueness
N-(2,6-difluorophenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide is unique due to the presence of the imidazolidinone moiety, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and potentially useful in a wider range of applications.
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O4/c1-28-10-9-23-15(25)11-24(18(23)27)12-5-7-22(8-6-12)17(26)21-16-13(19)3-2-4-14(16)20/h2-4,12H,5-11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBBFFCYEPUTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.